4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
CAS No.: 1211591-40-0
Cat. No.: VC2717196
Molecular Formula: C7H8Cl2N2
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211591-40-0 |
|---|---|
| Molecular Formula | C7H8Cl2N2 |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H7ClN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H |
| Standard InChI Key | WFMMYLYVLCXQNS-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CN=C2CN1)Cl.Cl |
| Canonical SMILES | C1C2=C(C=CN=C2CN1)Cl.Cl |
Introduction
Chemical and Physical Properties
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exhibits distinct physicochemical properties that influence its behavior in various chemical and biological systems. These properties are crucial for understanding its potential applications, handling requirements, and reactivity patterns. The compound exists as a solid at standard conditions, with a molecular weight of 191.05 g/mol .
The physical properties of this compound have been both experimentally determined and computationally predicted. According to available data, the compound has a predicted boiling point of 253.2±40.0 °C, indicating its relatively high thermal stability. Its predicted density is approximately 1.291±0.06 g/cm³, which is typical for this class of heterocyclic compounds. The compound has a predicted pKa value of 5.19±0.20, which provides insight into its acid-base behavior in solution .
The hydrochloride salt form enhances the compound's water solubility compared to its free base form, making it more suitable for various biological applications where aqueous solubility is advantageous. This property is particularly important for pharmaceutical research and development, as water solubility often correlates with improved bioavailability and pharmacokinetic profiles.
Physical and Chemical Property Data
The following table summarizes the key physical and chemical properties of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride:
These properties collectively define the physical and chemical behavior of the compound and provide important considerations for its handling, storage, and application in various research contexts.
Structural Characteristics
The molecular structure of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride features a distinctive bicyclic heterocyclic system. The core structure consists of a pyrrole ring fused with a pyridine ring, forming a pyrrolopyridine skeleton. This bicyclic framework provides a rigid and planar core that serves as an excellent scaffold for pharmaceutical development.
The compound's structure is characterized by several key features: a chlorine substituent at position 4 of the pyrrolopyridine core, which significantly influences its electronic properties and reactivity; a partially reduced pyrrole ring (6,7-dihydro), which alters the compound's conformational flexibility and hydrogen-bonding capabilities; and the nitrogen atom at position 5 (5H), which contributes to the compound's basic properties. The presence of the hydrochloride salt enhances the compound's solubility in polar solvents, particularly water, which is crucial for many biological applications .
The structural characteristics of this compound make it particularly valuable in medicinal chemistry. The pyrrolopyridine core serves as a bioisostere for several biologically relevant structures, while the chlorine substituent at position 4 provides a reactive site for further functionalization through nucleophilic substitution reactions. These properties collectively contribute to the compound's utility as a versatile building block in the synthesis of more complex bioactive molecules.
Structural Representation
The compound's structure can be represented through various notation systems, including SMILES and InChI, which encode its structural features in a machine-readable format. The canonical SMILES notation for 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is C1C2=C(C=CN=C2CN1)Cl.Cl, which represents the carbon, nitrogen, and chlorine atoms and their connectivity in the molecule. Similarly, the InChI notation provides a standardized representation of the compound's structure, facilitating its unambiguous identification across chemical databases and publications.
The structural characteristics of this compound position it as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptor systems or enzymatic pathways involved in neurological and psychiatric disorders.
Synthesis Methods
These precautionary measures emphasize the importance of personal protective equipment, proper hygiene practices, and appropriate response actions in case of exposure. When handling this compound, researchers and laboratory personnel should adhere to these guidelines to ensure safety and minimize health risks.
Related Compounds and Derivatives
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride belongs to a broader family of pyrrolopyridine compounds, many of which share structural similarities but differ in substitution patterns or exist in different salt forms. Understanding these related compounds and derivatives provides valuable context for the chemical and biological properties of the target compound.
Several closely related compounds are mentioned in the search results. These include the parent compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (without the chlorine substituent) , 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (a different salt form) , 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (with bromine at position 3 instead of chlorine at position 4) , 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (with chlorine at position 3 instead of position 4) , and 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (with an additional HCl molecule) .
The different positions of halogen substituents (positions 3 versus 4) can significantly affect the electronic properties and reactivity of these compounds, potentially leading to different biological activities. Similarly, the various salt forms (hydrochloride versus dihydrochloride) influence solubility, stability, and other physicochemical properties relevant to pharmaceutical applications.
Comparison of Related Compounds
The following table provides a comparison of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride with structurally related compounds:
This structural diversity within the pyrrolopyridine family provides a rich palette for medicinal chemists developing compounds with optimized properties for specific therapeutic applications. Each structural variation can potentially lead to different binding affinities, selectivity profiles, and pharmacokinetic properties.
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